molecular formula C23H29F2NO2 B122377 trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate CAS No. 145804-13-3

trans,trans-4-Cyano-3,5-difluoro-phenyl 4'-propylbicyclohexyl-4-carboxylate

Cat. No.: B122377
CAS No.: 145804-13-3
M. Wt: 389.5 g/mol
InChI Key: BWAMUSVWLHSDDF-UHFFFAOYSA-N
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Description

trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyano group, difluoro substitutions on a phenyl ring, and a propylbicyclohexyl carboxylate moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phenyl Ring: The phenyl ring with cyano and difluoro substitutions can be synthesized through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Bicyclohexyl Carboxylate Formation: The bicyclohexyl moiety can be synthesized via catalytic hydrogenation of a corresponding aromatic precursor, followed by esterification with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the phenyl ring with the bicyclohexyl carboxylate through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, amides.

    Reduction: Primary amines, secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of cyano and difluoro groups with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The cyano group is known for its bioisosteric properties, which can be exploited to design drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals for display technologies, due to its rigid and planar structure.

Mechanism of Action

The mechanism of action of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or dipole-dipole interactions with proteins or enzymes, affecting their activity. The difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-methylbicyclohexyl-4-carboxylate
  • trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-ethylbicyclohexyl-4-carboxylate
  • trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-butylbicyclohexyl-4-carboxylate

Uniqueness

Compared to its analogs, trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern provides unique electronic and steric effects, which can be advantageous in both synthetic and application-oriented contexts.

This detailed overview should provide a comprehensive understanding of trans,trans-4-Cyano-3,5-difluoro-phenyl 4’-propylbicyclohexyl-4-carboxylate, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2NO2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h12-13,15-18H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAMUSVWLHSDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609470
Record name 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145804-13-3
Record name 4-Cyano-3,5-difluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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